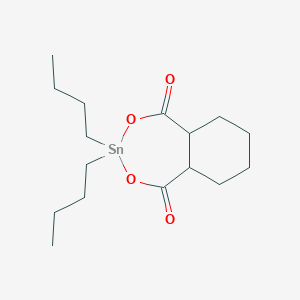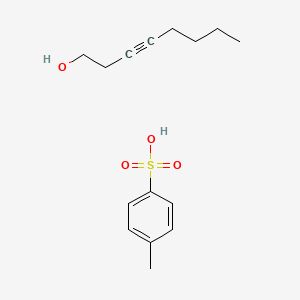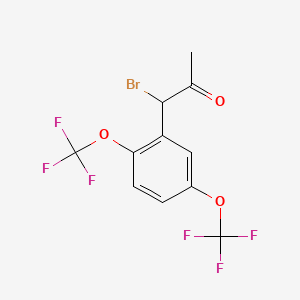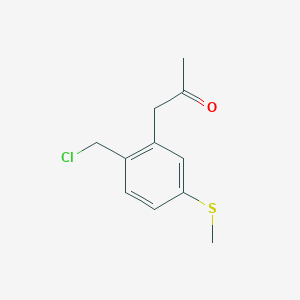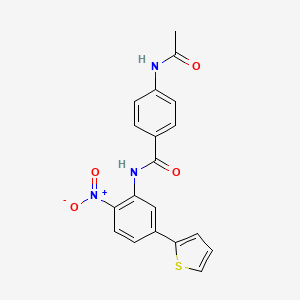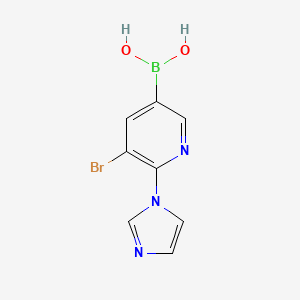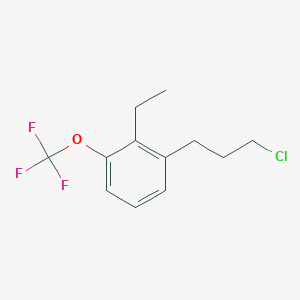
1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative with a 3-chloropropyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The trifluoromethoxy group can be introduced via nucleophilic substitution using a suitable trifluoromethylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high-quality output.
化学反応の分析
Types of Reactions: 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or amines (NH2-).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: NaOH, NH3, R-NH2
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Hydroxylated or aminated derivatives
科学的研究の応用
1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene depends on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine and ethyl groups can participate in various binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific application and context of use.
類似化合物との比較
- 1-(3-Chloropropyl)benzene
- 2-Ethyl-3-(trifluoromethoxy)benzene
- 3-(Trifluoromethoxy)benzene
Uniqueness: 1-(3-Chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both a chlorine atom and a trifluoromethoxy group enhances its reactivity and potential for diverse applications compared to simpler analogs.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines, from organic chemistry to medicinal research.
特性
分子式 |
C12H14ClF3O |
|---|---|
分子量 |
266.68 g/mol |
IUPAC名 |
1-(3-chloropropyl)-2-ethyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14ClF3O/c1-2-10-9(6-4-8-13)5-3-7-11(10)17-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
InChIキー |
JBBJPSOLNJVDQN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC=C1OC(F)(F)F)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


